molecular formula C8H6Cl2N2 B066947 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine CAS No. 182181-25-5

6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine

Cat. No.: B066947
CAS No.: 182181-25-5
M. Wt: 201.05 g/mol
InChI Key: DXVDJNHXCPDUIU-UHFFFAOYSA-N
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Description

6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a chlorine atom at the 6th position and a chloromethyl group at the 2nd position of the imidazo[1,2-a]pyridine ring. It has a molecular formula of C8H6Cl2N2 and a molecular weight of 201.05 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloromethylpyridine with chloroformamidine hydrochloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both a chlorine atom and a chloromethyl group, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in synthetic chemistry and a versatile tool in biological research .

Properties

IUPAC Name

6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2/c9-3-7-5-12-4-6(10)1-2-8(12)11-7/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVDJNHXCPDUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406681
Record name 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182181-25-5
Record name 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,3-Dichloroacetone (7.4 g, 58.3 mmol) was added to a solution of 5-chloropyridin-2-amine (5.0 g, 38.9 mmol) in acetonitrile (100 ml). The mixture was heated at reflux for 14 h (the reaction was monitored by TLC). Upon completion of the reaction as judged by TLC, the mixture was concentrated under reduced pressure. The residue was diluted with water and the pH was adjusted to 7.5 with sodium bicarbonate solution. The mixture was extracted with EtOAc, the combined organics were dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by flash column chromatography using 10% ethyl acetate in n-hexane and silica gel (230-400 mesh) to afford 6-chloro-2-(chloromethyl) imidazo[1,2-a]pyridine (1.5 g, 30%) as a pale yellow solid. 1H NMR: 200 MHz, CDCl3: δ 8.0 (d, 1H), 7.6 (dd, 2H), 6.8 (d, 1H), 4.75 (s, 2H). MS: [M+H]+: m/z=201.9.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
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Reactant of Route 6
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6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine

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